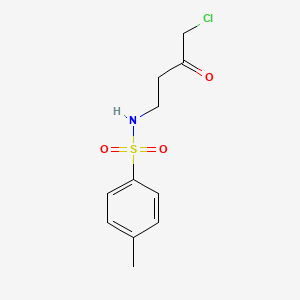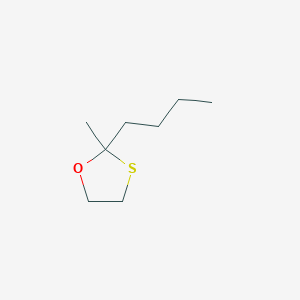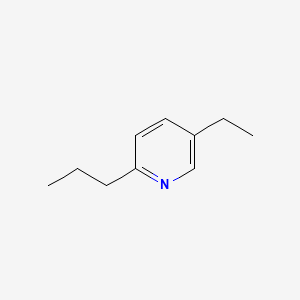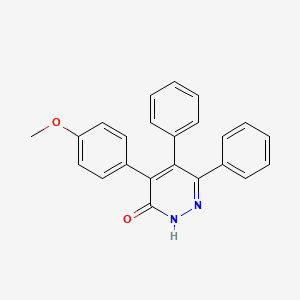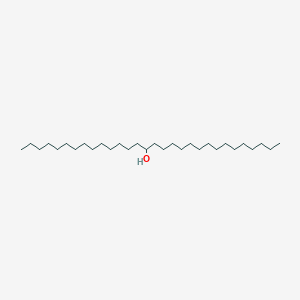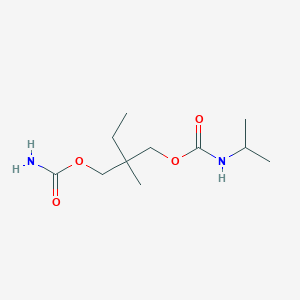
2-Ethyl-2-methyl-1,3-propanediol carbamate isopropylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-methyl-1,3-propanediol carbamate isopropylcarbamate is a chemical compound with the molecular formula C12H24N2O4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both carbamate and isopropylcarbamate functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methyl-1,3-propanediol carbamate isopropylcarbamate typically involves the reaction of 2-Ethyl-2-methyl-1,3-propanediol with isopropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-methyl-1,3-propanediol carbamate isopropylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate groups into amines or other reduced forms.
Substitution: Substitution reactions may involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and alkylating agents like methyl iodide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-Ethyl-2-methyl-1,3-propanediol carbamate isopropylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein binding.
Medicine: Research explores its potential therapeutic uses, such as in the development of new drugs or treatments.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methyl-1,3-propanediol carbamate isopropylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate groups can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propyl-1,3-propanediol carbamate isopropylcarbamate: Known for its muscle relaxant properties.
Carisoprodol: A muscle relaxant that shares structural similarities with 2-Ethyl-2-methyl-1,3-propanediol carbamate isopropylcarbamate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual carbamate structure allows for versatile interactions with various molecular targets, making it valuable in multiple research and industrial applications.
Properties
CAS No. |
25384-70-7 |
|---|---|
Molecular Formula |
C11H22N2O4 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-2-methylbutyl] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C11H22N2O4/c1-5-11(4,6-16-9(12)14)7-17-10(15)13-8(2)3/h8H,5-7H2,1-4H3,(H2,12,14)(H,13,15) |
InChI Key |
FBRXLSJWUNGLDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(COC(=O)N)COC(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]-](/img/structure/B14697012.png)
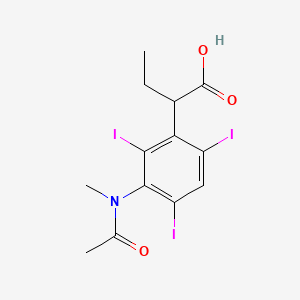
![N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine](/img/structure/B14697036.png)
![2-{[(e)-(3-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697040.png)



![Tributyl[(prop-2-en-1-yl)oxy]stannane](/img/structure/B14697060.png)
